molecular formula C9H14O8 B1456526 Glyceryl ascorbate CAS No. 1120360-13-5

Glyceryl ascorbate

Cat. No.: B1456526
CAS No.: 1120360-13-5
M. Wt: 250.2 g/mol
InChI Key: KQWQJCDIYBPYNT-ACFLWUFDSA-N
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Biochemical Analysis

Biochemical Properties

Glyceryl ascorbate plays a significant role in various biochemical reactions. It acts as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. This compound interacts with several enzymes and proteins, including ascorbate peroxidase, which uses it as a substrate to neutralize hydrogen peroxide. Additionally, this compound is involved in the regeneration of other antioxidants, such as vitamin E, by reducing the tocopheroxyl radical back to its active form .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It enhances collagen synthesis in fibroblasts, promoting skin elasticity and reducing wrinkles . This compound also influences cell signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and differentiation. Furthermore, it modulates gene expression related to antioxidant defense and inflammation, thereby contributing to cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It acts as an electron donor, reducing oxidized biomolecules and maintaining redox balance within cells. This compound binds to and activates ascorbate-dependent enzymes, such as prolyl hydroxylase, which is crucial for collagen synthesis . Additionally, this compound inhibits the activity of tyrosinase, an enzyme involved in melanin production, thereby contributing to skin lightening .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is relatively stable under physiological conditions but can degrade when exposed to light and air. Long-term studies have shown that this compound maintains its antioxidant activity and continues to support collagen synthesis and skin hydration over extended periods . Its efficacy may diminish if not stored properly.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it enhances antioxidant defense and promotes wound healing without any adverse effects . At high doses, this compound can induce oxidative stress and cause cellular damage due to the generation of free radicals . Therefore, it is crucial to determine the optimal dosage to maximize its benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by ascorbate oxidase and dehydroascorbate reductase, which convert it to dehydroascorbate and subsequently to ascorbate . This conversion is essential for maintaining the cellular redox state and supporting various enzymatic reactions. This compound also influences the ascorbate-glutathione cycle, which plays a critical role in detoxifying ROS and maintaining cellular homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Sodium-dependent vitamin C transporters (SVCT1 and SVCT2) facilitate its uptake into cells . Once inside the cell, this compound is distributed to various organelles, including the mitochondria and endoplasmic reticulum, where it exerts its antioxidant effects . Its distribution is influenced by factors such as membrane potential and pH gradients.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is predominantly localized in the cytosol and mitochondria, where it participates in redox reactions and supports mitochondrial function . Additionally, this compound can be found in the nucleus, where it influences gene expression and DNA repair processes . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl ascorbate can be synthesized through esterification reactions where ascorbic acid is ester-linked to glycerin. Specific examples include 2-O-glyceryl ascorbic acid, 3-O-glyceryl ascorbic acid, and 2,3-di-O-glyceryl ascorbic acid . The reaction typically involves the use of catalysts and controlled conditions to ensure the correct ester linkage.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Glyceryl ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution. As a derivative of ascorbic acid, it retains the antioxidant properties and can participate in redox reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to form dehydroascorbic acid.

    Reduction: It can act as a reducing agent, donating electrons to neutralize free radicals and reactive oxygen species.

    Substitution: this compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups under specific conditions.

Major Products: The major products formed from these reactions include dehydroascorbic acid and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Cosmetic Applications

1.1 Skin Lightening and Anti-Aging

Glyceryl ascorbate is recognized for its skin lightening properties due to its ability to inhibit tyrosinase activity, an enzyme critical for melanin production. Studies have shown that this compound can effectively reduce hyperpigmentation and promote an even skin tone by downregulating the expression of genes associated with melanogenesis . Additionally, it promotes collagen synthesis, contributing to anti-aging effects by enhancing skin elasticity and reducing the appearance of wrinkles .

1.2 Moisturizing Effects

The hydrophilic nature of this compound allows it to function as an effective moisturizer. Its ability to penetrate the skin barrier enhances hydration levels, leading to improved skin texture and comfort. Formulations containing this compound have been shown to provide significant hydration compared to traditional ascorbic acid formulations, which are often unstable and less effective in topical applications .

1.3 Stability in Formulations

This compound is more stable than its parent compound, ascorbic acid, which is prone to oxidation when exposed to air and light. This stability makes this compound a preferred choice for cosmetic formulations that require long shelf lives without losing efficacy .

Pharmaceutical Applications

2.1 Radioprotection

Recent studies have explored the radioprotective properties of this compound. It has been shown to reduce DNA damage in cells exposed to ionizing radiation, thus enhancing cell survival rates post-irradiation . This property indicates potential applications in cancer therapies where patients undergo radiation treatment.

2.2 Management of Side Effects from Cancer Treatments

This compound has been investigated for its role in managing side effects associated with cancer therapies, particularly hand-foot skin reactions induced by tyrosine kinase inhibitors like sunitinib. Clinical trials demonstrated that creams containing bis-glyceryl ascorbate significantly reduced the incidence of these adverse effects without causing irritation .

Nutritional Applications

3.1 Antioxidant Properties

As an antioxidant, this compound protects cells from oxidative stress by scavenging free radicals. This property is beneficial not only in skincare but also in dietary supplements aimed at improving overall health and preventing chronic diseases related to oxidative damage .

Case Studies and Research Findings

StudyObjectiveFindings
Clinical Trial on Amitose DGAEvaluate safety and efficacy for HFSR preventionDemonstrated significant reduction in HFSR incidence among patients receiving sunitinib therapy .
In Vitro Study on VC-HGInvestigate melanogenesis suppressionFound that glyceryl derivatives inhibited tyrosinase activity effectively, promoting skin lightening .
Radioprotection StudyAssess protective effects against radiationThis compound exhibited significant reduction in DNA damage and increased cell survival post-irradiation .

Comparison with Similar Compounds

  • Ascorbyl tetraisopalmitate
  • Magnesium ascorbyl phosphate
  • Sodium ascorbyl phosphate
  • Ascorbyl palmitate
  • Tetrahexyldecyl ascorbate

Comparison: Glyceryl ascorbate is unique among vitamin C derivatives due to its enhanced stability and solubility. Unlike pure ascorbic acid, which requires a narrow pH range for stability, this compound remains stable across a broader pH range, making it more versatile in formulations . Additionally, its combination with glycerin provides added moisturizing benefits, making it a preferred choice in skincare products .

Biological Activity

Glyceryl ascorbate (GA) is a derivative of ascorbic acid (vitamin C) that has gained attention for its potential biological activities, particularly in dermatological applications and radioprotection. This article reviews the biological activity of this compound, focusing on its antioxidant properties, effects on skin health, and its role in radioprotection.

Chemical Structure and Properties

This compound is formed by the esterification of ascorbic acid with glycerol. This modification enhances the stability and solubility of vitamin C, making it more effective in various formulations, particularly in cosmetics and pharmaceuticals. The chemical structure allows for improved skin penetration and reduced degradation in aqueous solutions compared to traditional ascorbic acid.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that GA can scavenge free radicals effectively, thereby preventing cellular damage. The antioxidant activity of this compound is attributed to its ability to regenerate other antioxidants and its interaction with reactive oxygen species (ROS).

Table 1: Comparative Antioxidant Activity of this compound and Other Ascorbic Acid Derivatives

CompoundAntioxidant Activity (IC50 µM)Stability in Aqueous Solution
This compound25High
Ascorbic Acid15Low
Magnesium Ascorbyl Phosphate30Moderate

Dermatological Applications

This compound is widely used in skincare products due to its moisturizing and skin-brightening effects. Its hydrophilic nature allows it to penetrate the skin barrier effectively, delivering vitamin C's benefits directly to the dermal layers.

Clinical Studies:

  • Efficacy Against Hand-Foot Skin Reaction (HFSR): A clinical trial investigated the safety and efficacy of bis-glyceryl ascorbate (Amitose DGA) in patients undergoing sunitinib therapy for renal cell carcinoma. The study found that GA significantly reduced the incidence of HFSR, a common side effect associated with this treatment .
  • Moisturizing Effects: Another study highlighted the moisturizing properties of this compound, showing that it improved skin hydration levels more effectively than conventional vitamin C formulations .

Radioprotective Properties

Recent research has explored the potential of this compound as a radioprotector. It has been shown to reduce radiation-induced DNA damage and enhance cell survival rates when used prior to exposure to ionizing radiation.

Case Study: Radioprotection in CHO Cells

In a study involving Chinese hamster ovary (CHO) cells exposed to gamma radiation, this compound demonstrated a concentration-dependent reduction in DNA damage and micronuclei formation. The results indicated that GA could enhance cell survival rates significantly compared to controls without treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging: GA acts as a radical scavenger, neutralizing free radicals that cause oxidative damage.
  • Cellular Uptake: The modification with glycerol increases the permeability of GA across cell membranes, enhancing its bioavailability.
  • Gene Expression Modulation: this compound may influence gene expression related to antioxidant defense mechanisms and collagen synthesis, contributing to its skin health benefits.

Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-(2,3-dihydroxypropoxy)-3-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O8/c10-1-4(12)3-16-8-6(14)7(5(13)2-11)17-9(8)15/h4-5,7,10-14H,1-3H2/t4?,5-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWQJCDIYBPYNT-ACFLWUFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC1=C(C(OC1=O)C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]1C(=C(C(=O)O1)OCC(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269599
Record name 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120360-13-5
Record name 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1120360-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-O-(2,3-Dihydroxypropyl)-L-ascorbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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